molecular formula C9H6O4 B1623998 3,7-Dihydroxychromen-2-one CAS No. 22065-03-8

3,7-Dihydroxychromen-2-one

Cat. No. B1623998
CAS RN: 22065-03-8
M. Wt: 178.14 g/mol
InChI Key: GLEMZFGSPKRSOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fisetin can occur through various methods, including extraction from natural sources or chemical synthesis. One common natural source is the Japanese wax tree (Rhus succedanea) , where fisetin is present in the leaves and fruits. Chemical synthesis involves the condensation of resorcinol and acetophenone derivatives. Researchers have also explored co-crystallization techniques to enhance fisetin’s bioavailability .

Scientific Research Applications

  • Radical Scavenging Mechanisms : Fisetin, a molecule similar to 3,7-Dihydroxychromen-2-one, has been studied for its ability to scavenge hydroxyl and superoxide anion radicals. Research suggests its effectiveness in scavenging these radicals through different mechanisms in various solvents (Markovic et al., 2014).

  • Synthesis Studies : Studies have been conducted on the synthesis of compounds related to 3,7-Dihydroxychromen-2-one, such as 3-hexyl-1H-isochromen-1-one. These studies focus on the influence of catalysts, ligands, and reaction temperatures on the synthesis process (Zhou Ju-feng, 2011).

  • Enzymatic Interaction : The interaction and inhibition mechanisms of similar compounds with cytochrome P450 enzymes have been investigated. This research is crucial for understanding drug metabolism and the enzymatic processing of various compounds (P. Gannett et al., 1990).

  • Pharmaceutical Applications : Some derivatives of 3,7-Dihydroxychromen-2-one have been explored for their potential in pharmaceutical applications, including their role in synthesizing various bioactive compounds (Macias et al., 2009).

  • Molecular Cloning and Genetic Studies : Research has been conducted on the molecular cloning of enzymes like the 25-hydroxyvitamin D3 1α-hydroxylase, which shares homology with certain enzymes that might interact with 3,7-Dihydroxychromen-2-one. Such studies are significant for understanding genetic diseases related to calcium metabolism (Monkawa et al., 1997).

properties

IUPAC Name

3,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMZFGSPKRSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426089
Record name 3,7-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydroxychromen-2-one

CAS RN

22065-03-8
Record name 3,7-Dihydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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